2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid
Overview
Description
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.23678 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and an oxoacetic acid moiety attached to the nitrogen atom of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid typically involves the reaction of 2,6-dimethylpiperidine with oxalyl chloride, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference . The reaction is usually carried out at low temperatures to control the reactivity of oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity . This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The pathways involved often include modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylpiperidin-1-yl)acetic acid: Similar structure but lacks the oxo group.
2-(2,6-Dimethylpiperidin-1-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of oxoacetic acid.
Uniqueness
2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is unique due to the presence of both the piperidine ring and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYPMGDBBLOLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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